molecular formula C13H20ClNO5 B14713150 MCPA-diolamine CAS No. 20405-19-0

MCPA-diolamine

Cat. No.: B14713150
CAS No.: 20405-19-0
M. Wt: 305.75 g/mol
InChI Key: XQAVWNJMMDWIKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCPA-diolamine involves the reaction of MCPA with diethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{MCPA} + \text{Diethanolamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to maximize yield and purity. The final product is then purified and formulated for agricultural use.

Chemical Reactions Analysis

Types of Reactions

MCPA-diolamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MCPA-diolamine has a wide range of scientific research applications, including:

Mechanism of Action

MCPA-diolamine acts as a selective, systemic herbicide with translocation properties. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the target weeds . The molecular targets include auxin receptors and pathways involved in cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formulation with diethanolamine, which enhances its solubility and effectiveness as a herbicide. This makes it particularly suitable for certain agricultural applications where other derivatives may not be as effective .

Properties

CAS No.

20405-19-0

Molecular Formula

C13H20ClNO5

Molecular Weight

305.75 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C9H9ClO3.C4H11NO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;6-3-1-5-2-4-7/h2-4H,5H2,1H3,(H,11,12);5-7H,1-4H2

InChI Key

XQAVWNJMMDWIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)NCCO

Origin of Product

United States

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